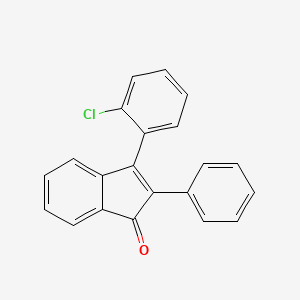
3-(2-Chlorophenyl)-2-phenyl-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)-2-phenyl-1H-inden-1-one is an organic compound that belongs to the class of indanones It is characterized by the presence of a chlorophenyl group and a phenyl group attached to an indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2-phenyl-1H-inden-1-one typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of 2-chlorobenzyl bromide with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and reduce costs. This can involve the use of more efficient catalysts, solvents, and reaction conditions. For example, the use of toluene and tetrahydrofuran as solvents can improve the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-2-phenyl-1H-inden-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-2-phenyl-1H-inden-1-one involves its interaction with specific molecular targets. For instance, it may interact with neuronal voltage-sensitive sodium and calcium channels, leading to its anticonvulsant effects . The compound’s structure allows it to bind to these channels and modulate their activity, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-2-phenyl-1H-inden-1-one
- 3-(2-Chlorophenyl)-2-phenyl-1H-indole
Uniqueness
3-(2-Chlorophenyl)-2-phenyl-1H-inden-1-one is unique due to its specific substitution pattern on the indanone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
109979-24-0 |
|---|---|
Molecular Formula |
C21H13ClO |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-2-phenylinden-1-one |
InChI |
InChI=1S/C21H13ClO/c22-18-13-7-6-12-17(18)20-15-10-4-5-11-16(15)21(23)19(20)14-8-2-1-3-9-14/h1-13H |
InChI Key |
BBZCMTGCHPQPKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















